Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride
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Overview
Description
Methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of pyrimidine derivatives with methylamine under controlled conditions. One common method includes the alkylation of pyrimidine with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride may involve continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on enzymes, altering their activity and thus affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride
- Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride
Uniqueness
Methyl[1-(pyrimidin-2-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted research applications where specific interactions are required.
Properties
CAS No. |
2839143-25-6 |
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Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(8-2)7-9-4-3-5-10-7;;/h3-6,8H,1-2H3;2*1H |
InChI Key |
ZZFWUPPRYTYSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC=N1)NC.Cl.Cl |
Origin of Product |
United States |
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